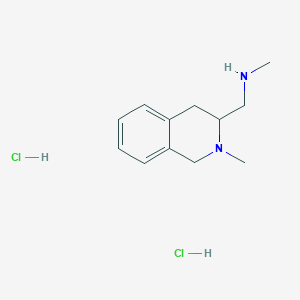![molecular formula C23H23N3O4 B2881930 Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate CAS No. 439096-99-8](/img/structure/B2881930.png)
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies.
Applications De Recherche Scientifique
Synthesis and Biological Properties
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate and related compounds have been synthesized for the evaluation of their biological properties. A significant focus has been on the synthesis of derivatives and analogs with potential anticonvulsant, antimicrobial, and antituberculosis activities. Studies have demonstrated the synthesis of novel triazole derivatives and Schiff bases to explore their biological activities. For instance, Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives and evaluated their anticonvulsant activity along with antimicrobial and antituberculosis screenings, revealing that some compounds exhibited marginal activity against M. tuberculosis H37 Rv (Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., Otük-Saniş, G., Ozdemir, O., Bayrak, I., Altuğ, T., & Stables, J. P., 2004).
Antimalarial Activity
Another research direction involves developing novel lead compounds for antimalarial agents. Wiesner et al. (2003) developed a novel lead for anti-malarial agents based on the [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone core structure, demonstrating the importance of the acyl residue for potent activity against multi-drug resistant Plasmodium falciparum strains (Wiesner, J., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M., 2003).
PKCtheta Inhibition for Potential Therapeutic Use
Research on PKCtheta inhibitors for therapeutic applications has identified compounds with significant inhibitory activity. Subrath et al. (2009) found that analogs with a specific substitution pattern showed potent PKCtheta inhibition, indicative of potential therapeutic applications in diseases where PKCtheta plays a role (Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D., Lee, J., Yang, X., Brennan, A., & Chaudhary, D., 2009).
Discovery of Intense Bitter-tasting Compounds
In the food chemistry domain, Frank et al. (2001) identified novel compounds responsible for intense bitter taste from Maillard reaction products, which can have implications for understanding flavor chemistry and developing flavor modifiers (Frank, O., Ottinger, H., & Hofmann, T., 2001).
Propriétés
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-23(28)17-9-10-20(19(16-17)24-22(27)21-8-5-15-30-21)26-13-11-25(12-14-26)18-6-3-2-4-7-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXGOCPUKHRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)
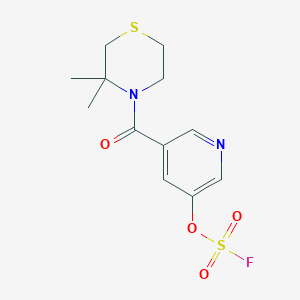
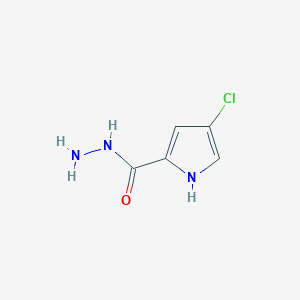
![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)
![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)
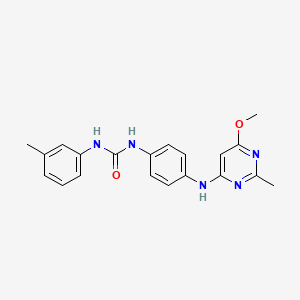
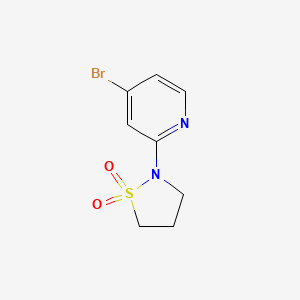
![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
